![molecular formula C9H9N3O4 B14389984 Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester CAS No. 88693-12-3](/img/structure/B14389984.png)
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester is a complex organic compound with a unique structure It contains a hydrazinecarboxylic acid moiety linked to a 2-nitrophenyl group through a methylene bridge, and it is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acidic or basic hydrolysis conditions are employed to convert the ester to a carboxylic acid.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to changes in cellular pathways and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler analog without the nitrophenyl group.
Hydrazinecarboxylic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88693-12-3 |
|---|---|
Formule moléculaire |
C9H9N3O4 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
methyl N-[(2-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13) |
Clé InChI |
ADSKYUWIROATHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


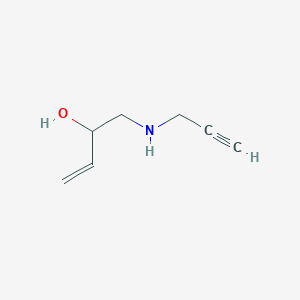
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)


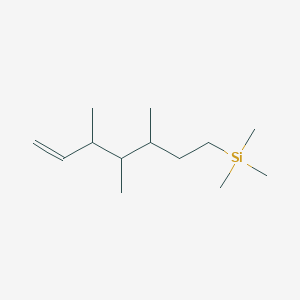

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
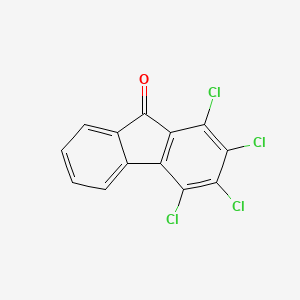
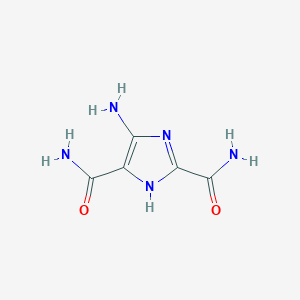
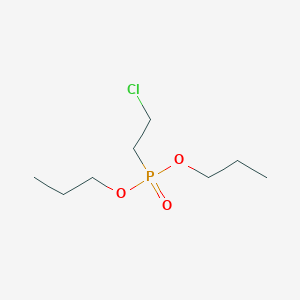
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)

![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
